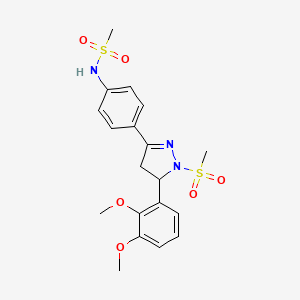

N-(4-(5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[3-(2,3-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S2/c1-27-18-7-5-6-15(19(18)28-2)17-12-16(20-22(17)30(4,25)26)13-8-10-14(11-9-13)21-29(3,23)24/h5-11,17,21H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCCEPGFLQFEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of methanesulfonamide and dimethoxyphenyl groups enhances its solubility and bioactivity. The molecular formula is , indicating a relatively complex structure that may interact with various biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. In vitro assays have demonstrated that certain pyrazole derivatives can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, leading to reduced viability and increased apoptosis rates .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Studies suggest that similar pyrazole compounds exhibit antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that the compound may modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors for various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Some studies suggest that pyrazole derivatives may interact with specific receptors (e.g., estrogen receptors), influencing cellular signaling pathways.

- Oxidative Stress Reduction : Compounds in this class may exhibit antioxidant properties, reducing oxidative stress within cells and contributing to their protective effects against cellular damage .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Anticancer Efficacy : A study demonstrated that a related pyrazole compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to apoptosis induction via caspase activation.

- Antimicrobial Testing : In vitro testing showed that a similar compound exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, indicating potential as an antimicrobial agent.

- Anti-inflammatory Activity : A compound with structural similarities was shown to decrease levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, supporting its role in modulating inflammation .

Q & A

Q. What are the standard synthetic routes for N-(4-(5-(2,3-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

The synthesis involves multi-step organic reactions:

- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes under acidic conditions .

- Functionalization : Suzuki-Miyaura cross-coupling to introduce aromatic substituents (e.g., 2,3-dimethoxyphenyl) using palladium catalysts .

- Sulfonamide introduction : Nucleophilic substitution with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) . Critical parameters include temperature control (60–100°C), solvent selection (DMF or ethanol), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm substituent positions and hydrogen/carbon environments (e.g., pyrazole ring protons at δ 3.5–5.0 ppm) .

- HPLC : For purity assessment (>95% purity threshold) and monitoring reaction intermediates .

- Mass spectrometry (MS) : To verify molecular weight (485.57 g/mol) and fragmentation patterns .

- X-ray crystallography : For resolving 3D conformation and intermolecular interactions in solid-state studies .

Q. What initial biological screening assays are recommended for this compound?

- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity studies : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step synthesis?

- Process intensification : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency .

- Statistical design of experiments (DoE) : Apply factorial designs to identify critical variables (e.g., solvent polarity, temperature) and interactions .

Q. What computational methods predict the compound’s biological activity and binding modes?

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina or Schrödinger .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Q. How can contradictions in biological activity data across studies be resolved?

- Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites .

- Structural analogs : Compare activity of derivatives lacking specific groups (e.g., methoxy vs. hydroxy substituents) to isolate pharmacophores .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Flow chemistry : Continuous synthesis to improve heat/mass transfer and reduce batch variability .

- Green chemistry principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .

- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

Methodological Considerations

Q. How to design experiments for studying structure-activity relationships (SAR)?

- Analog synthesis : Systematically vary substituents (e.g., methoxy → ethoxy, fluorine → chlorine) .

- Free-Wilson analysis : Quantify contributions of individual groups to bioactivity .

- Crystallographic data : Compare ligand-bound protein structures to identify critical binding motifs .

Q. What are best practices for ensuring data reproducibility in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.